Diisodecyl Phthalate: A Comprehensive Technical Guide to its Physicochemical Properties
Diisodecyl Phthalate: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate ester that sees extensive use as a plasticizer in a wide array of polymeric materials, most notably polyvinyl chloride (PVC). Its primary function is to impart flexibility, durability, and longevity to otherwise rigid plastics. DIDP is not a single chemical entity but rather a complex mixture of isomeric C10-dialkyl phthalates. This isomeric complexity gives rise to a range of reported physicochemical properties and is a critical consideration in both analytical characterization and toxicological assessment. Understanding the fundamental physicochemical properties of DIDP is paramount for researchers and professionals in fields ranging from materials science to drug development, as these characteristics govern its behavior in various matrices, its environmental fate, and its toxicokinetic profile.
This technical guide provides an in-depth exploration of the core physicochemical properties of Diisodecyl phthalate, complete with detailed experimental protocols for their determination based on internationally recognized guidelines. Furthermore, it delves into the metabolic fate of DIDP, offering insights into its biotransformation and elimination.
Core Physicochemical Properties of Diisodecyl Phthalate
The physicochemical properties of DIDP are crucial for predicting its behavior, potential for environmental transport, and biological interactions. Due to its nature as a complex mixture, the values presented in the literature often represent a range.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₄₆O₄ | [1] |
| Molecular Weight | 446.66 g/mol | [1] |
| Appearance | Colorless, oily, viscous liquid | |
| Odor | Mild | |
| Melting Point | Approximately -50 °C | [2][3] |
| Boiling Point | >400 °C | [3] |
| Density | 0.96 - 0.97 g/cm³ at 20 °C | [2] |
| Vapor Pressure | 5.1 x 10⁻⁵ Pa at 25 °C | [3] |
| Water Solubility | Insoluble; reported values range from <0.001 mg/L to 1.19 mg/L | [3] |
| Octanol-Water Partition Coefficient (log Kow) | >8.0; calculated values up to 10.36 |
Note: The wide range in reported water solubility and log Kow values is a direct consequence of DIDP being a mixture of isomers and the inherent difficulties in measuring these properties for highly hydrophobic substances.
Experimental Protocols for Physicochemical Property Determination
The determination of the physicochemical properties of substances like DIDP requires standardized and validated methodologies to ensure accuracy and reproducibility. The Organization for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals.
Determination of Vapor Pressure (OECD Test Guideline 104)
The vapor pressure of a substance is a measure of its tendency to evaporate. For a substance with low volatility like DIDP, several methods can be employed as outlined in OECD Guideline 104. The gas saturation method is often suitable for substances in this vapor pressure range.
Principle of the Gas Saturation Method: A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.
Experimental Workflow: Vapor Pressure Determination (Gas Saturation Method)
Caption: Workflow for vapor pressure determination using the gas saturation method.
Step-by-Step Methodology:
-
Sample Preparation: A known quantity of DIDP is coated onto a solid support material with a large surface area (e.g., glass beads or silica gel) and placed within a temperature-controlled saturation chamber.
-
Gas Saturation: A stream of dry inert gas (e.g., nitrogen or argon) is passed through the saturation chamber at a precisely controlled low flow rate. The temperature of the chamber is maintained at a constant, known value.
-
Vapor Trapping: The gas stream, now saturated with DIDP vapor, is passed through a pre-weighed sorbent trap (e.g., activated charcoal or a suitable polymer) which quantitatively captures the DIDP.
-
Quantification: The amount of trapped DIDP is determined either by weighing the trap after the experiment or by solvent extraction followed by a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The vapor pressure (P) is calculated using the following equation:
P = (m / V) * (RT / M)
where:
-
m = mass of DIDP collected
-
V = total volume of gas passed through the chamber
-
R = ideal gas constant
-
T = absolute temperature of the saturation chamber
-
M = molecular weight of DIDP
-
Determination of Water Solubility (OECD Test Guideline 105)
Given the very low water solubility of DIDP, the column elution method is the most appropriate technique as described in OECD Guideline 105.[3][4] The flask method is generally suitable for substances with solubilities above 10 mg/L.[4]
Principle of the Column Elution Method: Water is passed through a column packed with a solid support material coated with an excess of the test substance. The concentration of the substance in the eluate is monitored over time until a plateau is reached, which represents the water solubility.
Experimental Workflow: Water Solubility Determination (Column Elution Method)
Caption: Workflow for water solubility determination using the column elution method.
Step-by-Step Methodology:
-
Column Preparation: A suitable solid support material (e.g., glass beads or silica) is coated with an excess of DIDP. This is typically achieved by dissolving DIDP in a volatile solvent, mixing with the support material, and then evaporating the solvent. The coated material is then packed into a chromatography column.
-
Elution: Water is pumped through the column at a slow, constant flow rate. The temperature of the column is maintained at a constant value.
-
Fraction Collection: The eluate is collected in fractions over time.
-
Analysis: The concentration of DIDP in each fraction is determined. Due to the low concentrations expected, a sensitive analytical method such as GC-MS with selected ion monitoring (SIM) or HPLC with a suitable detector is required. A liquid-liquid extraction step may be necessary to concentrate the analyte before analysis.
-
Determination of Solubility: The concentration of DIDP in the eluate is plotted against the volume of water passed through the column. The concentration will initially increase and then reach a plateau. The concentration at this plateau is taken as the water solubility of DIDP at the experimental temperature.
Determination of the Octanol-Water Partition Coefficient (log Kow) (OECD Test Guideline 117)
The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a key parameter in assessing its potential for bioaccumulation. For highly lipophilic substances like DIDP (with an expected log Kow > 6), the HPLC method as described in OECD Guideline 117 is the most suitable approach.[5] The traditional shake-flask method is prone to errors for such compounds due to the formation of micro-emulsions.
Principle of the HPLC Method: The log Kow of a substance is estimated from its retention time on a reverse-phase HPLC column. The retention time is correlated with the known log Kow values of a series of reference compounds.
Experimental Workflow: log Kow Determination (HPLC Method)
Caption: Workflow for log Kow determination using the HPLC method.
Step-by-Step Methodology:
-
System Setup: A high-performance liquid chromatograph equipped with a reverse-phase column (e.g., C18) and a suitable detector (e.g., UV) is used. The mobile phase is typically a mixture of methanol and water.
-
Calibration: A series of reference compounds with known log Kow values that bracket the expected log Kow of DIDP are injected into the HPLC system. The retention time for each reference compound is determined. A calibration curve is generated by plotting the logarithm of the retention time (or capacity factor) against the known log Kow of the reference compounds.
-
Sample Analysis: A solution of DIDP is injected into the HPLC system under the same conditions used for the reference compounds. The retention time of DIDP is measured.
-
Calculation: The log Kow of DIDP is determined by interpolating its measured retention time on the calibration curve generated from the reference compounds.
Metabolic Fate of Diisodecyl Phthalate
The toxicokinetics of DIDP are of significant interest in assessing its potential for adverse health effects. Following exposure, DIDP undergoes a series of metabolic transformations primarily in the liver and intestines.
The metabolism of DIDP proceeds in two main phases:
-
Phase I Metabolism: The initial and primary step is the hydrolysis of one of the ester linkages by non-specific esterases and lipases, which are abundant in the intestines and liver. This reaction results in the formation of mono-isodecyl phthalate (MiDP) and isodecyl alcohol. The MiDP can then undergo further oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. This oxidation can occur at various positions on the alkyl chain, leading to the formation of several hydroxylated (e.g., mono-hydroxy-isodecyl-phthalate, MHiDP) and carboxylated (e.g., mono-carboxy-isononyl-phthalate, MCiNP) metabolites, as well as oxidized products like mono-oxo-isodecyl-phthalate (MOiDP).[1][6]
-
Phase II Metabolism: The oxidized metabolites of MiDP, which are more water-soluble than the parent compound, can then be conjugated with endogenous molecules to further increase their water solubility and facilitate their excretion. A key conjugation reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[7][8] The resulting glucuronide conjugates are readily eliminated from the body, primarily in the urine.
Metabolic Pathway of Diisodecyl Phthalate (DIDP)
Caption: Simplified metabolic pathway of Diisodecyl Phthalate.
Conclusion
The physicochemical properties of Diisodecyl phthalate, a complex mixture of isomers, dictate its utility as a plasticizer and are fundamental to understanding its environmental and biological behavior. Accurate determination of these properties relies on the application of standardized methodologies, such as those provided by the OECD. The metabolic pathway of DIDP involves a multi-step process of hydrolysis, oxidation, and conjugation, leading to the formation of more polar metabolites that are readily excreted. For researchers and professionals in drug development and related scientific fields, a thorough understanding of these core principles is essential for informed risk assessment, the development of analytical methods, and the prediction of potential biological interactions.
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